2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 1189886-40-5
Cat. No.: VC7626363
Molecular Formula: C22H22BrFN4OS
Molecular Weight: 489.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189886-40-5 |
|---|---|
| Molecular Formula | C22H22BrFN4OS |
| Molecular Weight | 489.41 |
| IUPAC Name | 2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H22BrFN4OS/c1-28-12-10-22(11-13-28)26-20(15-2-4-16(23)5-3-15)21(27-22)30-14-19(29)25-18-8-6-17(24)7-9-18/h2-9H,10-14H2,1H3,(H,25,29) |
| Standard InChI Key | JACSUOREQGFBNU-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, featuring a spirocyclic system comprising a five-membered ring fused to a six-membered ring via a shared nitrogen atom. Key structural components include:
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A 4-bromophenyl group at position 3 of the spiro system, contributing steric bulk and potential halogen bonding interactions.
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An 8-methyl group on the six-membered ring, influencing conformational stability.
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A thioether linkage connecting the spiro core to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.
The molecular formula is C₂₂H₂₂BrFN₄OS, with a molecular weight of 489.41 g/mol. The SMILES notation (CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br) and InChIKey (JACSUOREQGFBNU-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 489.41 g/mol | |
| logP (Partition Coefficient) | Estimated ~4.4 (analogous compounds) | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | ~43.7 Ų |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s logP estimate of ~4.4 (based on analogs ) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The 4-fluorophenyl group enhances metabolic stability by reducing oxidative deamination, while the thioether linkage may confer resistance to enzymatic hydrolysis compared to oxygen analogs.
Table 2: Comparative Properties of Analogous Compounds
| Compound ID | logP | Molecular Weight (g/mol) | Aryl Substituent |
|---|---|---|---|
| F288-0072 | 4.63 | 499.47 | 3,4-Dimethylphenyl |
| F288-0086 | 4.40 | 505.86 | 3-Chlorophenyl |
| VC7626363 | ~4.4 | 489.41 | 4-Fluorophenyl |
Biological Activity and Research Findings
Preliminary Pharmacological Data
Although direct biological data for this compound remains limited, its structural analogs exhibit activity against kinase targets and G protein-coupled receptors (GPCRs). The 4-bromophenyl group is hypothesized to enhance target binding through hydrophobic interactions, while the fluorine atom may modulate electronic effects and bioavailability.
In Silico Predictions
Computational studies suggest high affinity for protein kinases (e.g., CDK2, EGFR) due to the spirocyclic system’s ability to occupy hydrophobic pockets. The thioacetamide linkage may act as a hydrogen bond acceptor, further stabilizing enzyme-inhibitor complexes.
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